Arsenazo III

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Arsenazo III has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

Arsenazo III primarily targets calcium ions in biological samples . It is also used for the detection of rare earth metals, which are polyvalent metal ions . In addition, it has been used as a color-forming reagent to determine uranium concentration .

Mode of Action

this compound interacts with its targets by forming a complex with calcium ions at a mildly acidic pH . This interaction results in the formation of a highly colored chromophore . The intensity of the color formed is proportional to the calcium concentration in the sample .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve calcium homeostasis. Calcium plays a fundamental role in cellular homeostasis, and an imbalance in its concentrations can induce different types of cell death . The measurement and evaluation of changes in calcium levels between cellular compartments can provide important information for the understanding of biochemical processes, both physiological and pathological .

Pharmacokinetics

It is known that the compound forms a complex with calcium ions at a mildly acidic ph, and the intensity of the color formed is proportional to the calcium concentration in the sample . This suggests that the bioavailability of this compound may be influenced by the concentration of calcium ions in the sample.

Result of Action

The result of this compound’s action is the formation of a colored complex with calcium ions . This complex can be measured spectrophotometrically, allowing for the quantification of calcium levels in biological samples . This is particularly useful in the diagnosis and treatment of conditions related to calcium homeostasis .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature . For example, the formation of the this compound-calcium complex occurs at a mildly acidic pH . Additionally, the compound is stable when stored tightly closed at 2-8°C, protected from light . Environmental factors can therefore influence the efficacy and stability of this compound.

Análisis Bioquímico

Biochemical Properties

Arsenazo III plays a crucial role in biochemical reactions involving metal ion detection. It interacts with calcium ions to form a stable complex, which exhibits a distinct absorbance peak in the 600-660 nm range . This interaction is highly specific, allowing for accurate measurement of calcium concentrations in biological samples. This compound also interacts with other metal ions, such as uranium and thorium, forming similar complexes that can be detected spectrophotometrically . The nature of these interactions involves the binding of metal ions to the arsonic acid groups of this compound, resulting in a color change that is proportional to the concentration of the metal ions.

Cellular Effects

This compound influences various cellular processes by altering calcium ion concentrations. Calcium ions play a pivotal role in cell signaling pathways, gene expression, and cellular metabolism. By binding to calcium ions, this compound can affect these processes, leading to changes in cell function . For example, in neuronal and cardiac cells, calcium ion exchange is essential for electrophysiological activity. This compound can be used to visualize calcium dynamics in these cells, providing insights into their physiological functions . Additionally, changes in calcium levels can impact cellular homeostasis, potentially leading to cell death through mechanisms such as apoptosis .

Molecular Mechanism

The mechanism of action of this compound involves its ability to chelate metal ions, particularly calcium ions. The binding of calcium ions to this compound results in a shift in the absorbance spectrum of the dye, which can be measured spectrophotometrically . This binding interaction is influenced by factors such as pH, ionic strength, and the concentration of this compound . The formation of the this compound-calcium complex is a key step in its function as a calcium indicator. Additionally, this compound can form complexes with other metal ions, such as uranium and thorium, through similar binding interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The stability of the this compound-calcium complex is influenced by pH and ionic strength, with optimal conditions required for accurate measurements . Over time, the absorbance of the complex may decrease, indicating potential degradation of the dye or the complex. Long-term studies have shown that the stability of this compound can be maintained under controlled conditions, allowing for reliable measurements in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively measure calcium concentrations without causing significant toxicity . At high doses, this compound may exhibit toxic effects, including interference with cellular functions and potential cell death . Threshold effects have been observed, where the dye’s efficacy in measuring calcium levels is optimal within a specific concentration range. Beyond this range, adverse effects may occur, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in metabolic pathways related to metal ion detection and transport. It interacts with enzymes and cofactors that facilitate the binding and transport of metal ions within cells . For example, this compound can be used to monitor the depletion of rare earth elements in bacterial cultures, providing insights into their metabolic processes . The dye’s interaction with metal ions can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the dye in specific cellular compartments . The distribution of this compound is influenced by factors such as pH and ionic strength, which affect its binding affinity for metal ions . Understanding the transport and distribution of this compound is essential for optimizing its use in biochemical assays and ensuring accurate measurements.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The dye is often targeted to subcellular compartments where calcium ions are abundant, such as the endoplasmic reticulum and mitochondria . Targeting signals and post-translational modifications may direct this compound to these compartments, enhancing its efficacy as a calcium indicator. The subcellular localization of this compound is crucial for its role in studying calcium dynamics and other metal ion-related processes within cells.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Arsenazo III is synthesized through a multi-step process involving the diazotization of 2-aminophenylarsonic acid followed by coupling with chromotropic acid. The reaction typically occurs under acidic conditions and requires careful control of temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated control systems to maintain the necessary reaction conditions .

Análisis De Reacciones Químicas

Types of Reactions

Arsenazo III undergoes various chemical reactions, including complexation with metal ions, oxidation, and reduction. The most notable reaction is its ability to form stable complexes with metal ions such as calcium, uranium, and thorium .

Common Reagents and Conditions

The complexation reactions typically occur in slightly acidic to neutral pH conditions. Common reagents used in these reactions include metal salts like calcium chloride, uranium nitrate, and thorium nitrate .

Major Products

The major products of these reactions are the metal-Arsenazo III complexes, which exhibit distinct color changes that can be measured spectrophotometrically. For example, the calcium-Arsenazo III complex forms an intense purple color .

Comparación Con Compuestos Similares

Arsenazo III is unique in its high selectivity and sensitivity for calcium and other metal ions. Similar compounds include:

Chlorophosphonazo III: Another metallochromic dye used for the determination of metal ions, but with different selectivity and sensitivity profiles.

Murexide: A dye used for calcium determination but less sensitive compared to this compound.

Antipyrylazo III: Similar in function but with different spectral properties and applications.

This compound stands out due to its ability to form highly stable complexes and its broad range of applications in various fields.

Propiedades

IUPAC Name |

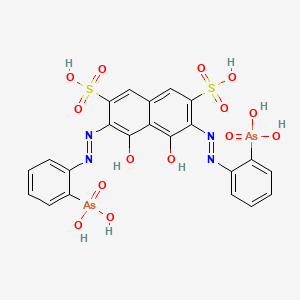

3,6-bis[(2-arsonophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18As2N4O14S2/c29-21-18-11(9-16(43(37,38)39)19(21)27-25-14-7-3-1-5-12(14)23(31,32)33)10-17(44(40,41)42)20(22(18)30)28-26-15-8-4-2-6-13(15)24(34,35)36/h1-10,29-30H,(H2,31,32,33)(H2,34,35,36)(H,37,38,39)(H,40,41,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQHVTNUJRKELCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC=CC=C4[As](=O)(O)O)O)O)[As](=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18As2N4O14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201026653 | |

| Record name | Arsenazo III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

776.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Purple to black powder; [MSDSonline] | |

| Record name | Arsenazo III | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1959 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1668-00-4 | |

| Record name | Arsenazo III | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1668-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arsenazo III | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001668004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1668-00-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91528 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Arsenazo III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-(bis(2-arsonophenylazo))-1,8-dihydroxynaphthalene-3,6-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.